molecular formula C19H17N3O3S B3743750 2-[(5-BENZYL-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-PHENYLACETAMIDE

2-[(5-BENZYL-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-PHENYLACETAMIDE

Cat. No.: B3743750
M. Wt: 367.4 g/mol
InChI Key: OBBIKVAJNYZMOC-UHFFFAOYSA-N
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Description

2-[(5-BENZYL-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-PHENYLACETAMIDE is a complex organic compound with a unique structure that includes a pyrimidine ring, a benzyl group, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-BENZYL-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-PHENYLACETAMIDE typically involves multiple steps. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the benzyl and phenylacetamide groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product using techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(5-BENZYL-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-PHENYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction involves the replacement of one functional group with another, which can be used to modify the compound’s reactivity and stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

2-[(5-BENZYL-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-PHENYLACETAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies of enzyme interactions and metabolic pathways.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: It is used in the development of new materials with specific properties, such as enhanced durability or conductivity.

Mechanism of Action

The mechanism of action of 2-[(5-BENZYL-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-PHENYLACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives and benzyl-substituted amides. Examples include:

  • 2-[(4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-PHENYLACETAMIDE
  • 2-[(5-BENZYL-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-METHYLACETAMIDE

Uniqueness

What sets 2-[(5-BENZYL-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-PHENYLACETAMIDE apart is its specific combination of functional groups, which confer unique reactivity and stability. This makes it particularly valuable for applications requiring precise molecular interactions and modifications.

Properties

IUPAC Name

2-[(5-benzyl-4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c23-16(20-14-9-5-2-6-10-14)12-26-19-21-17(24)15(18(25)22-19)11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,20,23)(H2,21,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBIKVAJNYZMOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=C(N=C(NC2=O)SCC(=O)NC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5-BENZYL-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-PHENYLACETAMIDE
Reactant of Route 2
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2-[(5-BENZYL-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-PHENYLACETAMIDE
Reactant of Route 3
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2-[(5-BENZYL-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-PHENYLACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-[(5-BENZYL-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-PHENYLACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-[(5-BENZYL-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-PHENYLACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-[(5-BENZYL-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-PHENYLACETAMIDE

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